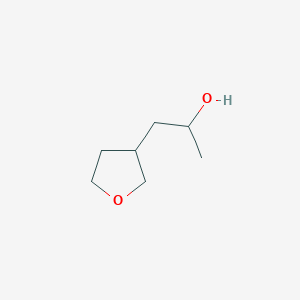

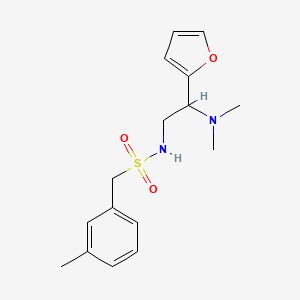

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-phenoxypropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a complex organic compound typically involves multiple steps, each requiring specific reagents and reaction conditions. The synthesis could potentially involve the formation of the pyridine and furan rings, the introduction of the sulfonamide group, and the coupling of these components .Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. Functional groups such as furan, pyridine, and sulfonamide are known to participate in various types of chemical reactions. The specific reactions that this compound undergoes would depend on the conditions and reagents used .Scientific Research Applications

Sulfonamides in Antimicrobial and Antitumor Applications

Sulfonamide compounds are a significant class of synthetic antibiotics used for the therapy of bacterial infections and diseases caused by other microorganisms. Their application extends to antiviral HIV protease inhibitors and anticancer agents. Sulfonamides, known for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties, continue to play a crucial role in the planning and development of bioactive substances with potential antitumor properties (Gulcin & Taslimi, 2018; Azevedo-Barbosa et al., 2020).

Carbonic Anhydrase Inhibitory Action

Sulfonamides have been identified to inhibit carbonic anhydrase (CA), an enzyme essential for various physiological processes. The CA inhibitory action of sulfonamides has been explored for potential applications in treating conditions like glaucoma, obesity, cancer, and epilepsy. This property underscores the therapeutic versatility of sulfonamides, including their use as selective antiglaucoma drugs, antitumor agents, and diagnostic tools (Carta, Scozzafava, & Supuran, 2012).

Pharmaceutical and Environmental Impacts

The widespread use of sulfonamides has raised concerns about their presence in the environment and potential impacts on human health. Investigations into the environmental biodegradability of polyfluoroalkyl chemicals, which can result in the formation of perfluoroalkyl carboxylic acids and sulfonamides, highlight the importance of understanding the environmental fate and effects of these compounds. Additionally, the microbial degradation of sulfonamides in the environment can lead to changes in microbial populations, posing potential hazards to human health (Liu & Avendaño, 2013; Baran et al., 2011).

properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-phenoxypropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-26(23,13-5-12-24-17-6-2-1-3-7-17)21-15-16-9-10-20-18(14-16)19-8-4-11-25-19/h1-4,6-11,14,21H,5,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAMPRBIKPUGOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-phenoxypropane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2561196.png)

![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)

![2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2561202.png)

![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561204.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2561206.png)

![4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B2561211.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2561215.png)